Product packaging for C7-indocyanine(Cat. No.:CAS No. 17094-17-6)

C7-indocyanine

Cat. No.: B3245698
CAS No.: 17094-17-6
M. Wt: 564.5 g/mol
InChI Key: MOCQTYXDGSDJGM-UHFFFAOYSA-M
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Description

Contextual Significance of Indocyanine Dyes in Advanced Research

Indocyanine dyes represent a crucial class of fluorescent compounds that have become indispensable tools in modern scientific research. wikipedia.org, mdpi.com, isfgs.org, nih.gov, wikipedia.org, wjgnet.com, nih.gov, patsnap.com, researchgate.net, amegroups.org. Among these, Indocyanine Green (ICG) stands out as a widely utilized example, demonstrating significant utility in biomedical imaging, diagnostics, and therapeutic interventions. mdpi.com, isfgs.org, nih.gov, nih.gov, wjgnet.com, nih.gov, tandfonline.com, researchgate.net. A key attribute contributing to their importance is their ability to emit light in the near-infrared (NIR) spectrum. This characteristic enables deeper penetration into biological tissues and reduces interference from endogenous autofluorescence, thereby enhancing the clarity and accuracy of imaging. mdpi.com, nih.gov, wjgnet.com, researchgate.net, mdpi.com, patsnap.com. Consequently, indocyanine dyes are frequently applied in diverse research areas, including fluorescence-guided surgery (FGS), sentinel lymph node mapping, assessment of tissue perfusion, and diagnostics related to organ function. mdpi.com, isfgs.org, nih.gov, coloproctol.org, nih.gov, wjgnet.com, amegroups.org, nih.gov, mdpi.com, nih.gov, researchgate.net, researchgate.net. Furthermore, their photothermal properties are being actively investigated for therapeutic applications, such as targeted destruction of cancer cells. mdpi.com, tandfonline.com.

Distinctive Structural Features and Nomenclature of C7-Indocyanine within the Cyanine (B1664457) Class

This compound is classified as a member of the cyanine dye family, which is fundamentally characterized by a conjugated system of carbon atoms that links two nitrogen atoms. These nitrogen atoms are typically integrated into heterocyclic ring systems. wikipedia.org, tandfonline.com, iupac.org. The "C7" designation in its name specifically denotes its structure as a heptamethine cyanine dye, indicating that its conjugated polymethine chain comprises seven methine groups (-(CH=CH)-). nih.gov, glpbio.com, tandfonline.com. This extended conjugation is directly responsible for the dye's characteristic spectral properties.

The chemical structure of this compound features two 1-ethyl-3,3-dimethylindoleinine units connected by this heptamethine chain. nih.gov. Its molecular formula is C31H37IN2, and it possesses a molecular weight of approximately 564.5 g/mol . nih.gov, chemspider.com. This compound is also identified as an organic iodide salt and functions as a fluorochrome. nih.gov. The presence of a heptamethine chain places this compound within the category of cyanine dyes that typically exhibit fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum, a trait shared with other long-chain cyanine dyes such as Cy7. researchgate.net, mdpi.com. This spectral characteristic distinguishes it from shorter-chain cyanines that emit in the visible light spectrum.

Table 1: Chemical Properties of this compound

PropertyDescription
Molecular FormulaC31H37IN2
Molecular Weight564.5 g/mol
Structure TypeHeptamethine Cyanine Dye
ClassificationFluorochrome, Organic iodide salt
Key Structural FeatureTwo 1-ethyl-3,3-dimethylindoleinine units linked by a heptamethine chain. nih.gov

Historical Development and Evolution of this compound Analogs for Research Applications

The history of cyanine dyes dates back over a century, with their initial development focused on improving the sensitivity of photographic emulsions. wikipedia.org. Indocyanine Green (ICG), a prominent member of this dye class, emerged in the mid-20th century and received FDA approval for medical applications in 1959. nih.gov, wikipedia.org, wjgnet.com, nih.gov. Early uses of ICG were primarily in hepatic function diagnostics and cardiology, later expanding to ophthalmic and cerebral angiography. mdpi.com, wikipedia.org, nih.gov.

The evolution of cyanine dyes has been marked by the development of longer chain derivatives, such as heptamethine (C7) and octamethine compounds. researchgate.net, mdpi.com. This progression was driven by the desire to access the near-infrared (NIR) spectral window, which offers advantages in terms of deeper tissue penetration and reduced interference from biological autofluorescence. mdpi.com, nih.gov, wjgnet.com, researchgate.net, mdpi.com. While specific historical records detailing the development of "this compound" as a distinct research compound are not extensively detailed in the provided literature, its classification as a heptamethine cyanine dye places it within this lineage of NIR-emitting compounds. Research into related C7-based chromophores, such as "C7-1080" and "C7-423," indicates ongoing efforts to develop advanced imaging agents with specific targeting and enhanced capabilities. researchgate.net, dntb.gov.ua, researchgate.net.

Overview of Key Academic Research Trajectories for this compound

As a heptamethine cyanine dye, this compound is anticipated to exhibit fluorescence within the near-infrared (NIR) spectrum, a wavelength range highly valued in contemporary biomedical research. researchgate.net, mdpi.com. This spectral characteristic positions it for applications that necessitate deep tissue penetration and minimal interference from biological autofluorescence. Its classification as a "fluorochrome" underscores its primary role as a fluorescent probe or marker in scientific investigations. nih.gov.

Key research trajectories for this compound are likely to encompass:

Advanced Imaging: Similar to other NIR cyanine dyes, this compound holds potential for in vivo imaging, fluorescence-guided surgery (FGS), and various diagnostic procedures where visualization of deeper tissues is crucial. wikipedia.org, mdpi.com, nih.gov, wjgnet.com, researchgate.net, mdpi.com.

Sensing and Probing: The inherent fluorescent properties of this compound may be leveraged for the development of novel sensors or probes designed to detect specific biological analytes or monitor cellular processes.

Development of Novel Agents: Structures incorporating the C7 motif are actively being explored for targeted applications and enhanced imaging performance, including the development of albumin-binding probes designed for improved contrast and photostability. researchgate.net, researchgate.net.

While dedicated studies focusing exclusively on this compound may be less prevalent compared to those on Indocyanine Green (ICG), its structural attributes align with the ongoing advancement of sophisticated NIR fluorescent agents for cutting-edge biomedical research.

Table 2: Illustrative Spectral Properties of Cyanine Dyes

Dye Class / ExampleTypical Methine Chain LengthTypical Emission RangePrimary Research Applications
Trimethine Cyanines (e.g., Cy3)3Visible (Green-Yellow)Biological labeling, microscopy, general fluorescence assays
Pentamethine Cyanines (e.g., Cy5)5Red-NIRBiological labeling, in vivo imaging, flow cytometry
Heptamethine Cyanines (e.g., Cy7, this compound)7Near-Infrared (NIR)Deep tissue imaging, in vivo studies, fluorescence-guided surgery
Indocyanine Green (ICG) (Tricarbocyanine)Equivalent to Heptamethine~830 nmMedical diagnostics, FGS, angiography, tissue perfusion assessment

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H37IN2 B3245698 C7-indocyanine CAS No. 17094-17-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N2.HI/c1-7-32-26-20-16-14-18-24(26)30(3,4)28(32)22-12-10-9-11-13-23-29-31(5,6)25-19-15-17-21-27(25)33(29)8-2;/h9-23H,7-8H2,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCQTYXDGSDJGM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for C7 Indocyanine

Established Synthetic Routes to C7-Indocyanine and its Precursors

The synthesis of this compound typically follows a multi-step process, beginning with the preparation of its core structural components: the indoline-based scaffolds and the polymethine chain linker.

Synthesis of Core Indoline-Based Scaffolds

The foundation of indocyanine dyes, including this compound, often lies in the synthesis of substituted indoline (B122111) derivatives, particularly 2,3,3-trimethylindolenine (B142774) or related heterocyclic systems. These precursors are crucial for forming the terminal heterocyclic rings of the dye mdpi.comaatbio.comwikipedia.orgwikipedia.org.

A common and historically significant method for synthesizing indoline precursors is the Fischer indole (B1671886) synthesis . This reaction involves the acid-catalyzed cyclization of phenylhydrazones, which are themselves formed by the condensation of phenylhydrazines with aldehydes or ketones wikipedia.orgresearchgate.netrsc.org. For instance, the Fischer indole synthesis can be employed using α,α-disubstituted aldehydes to yield 3,3-disubstituted indolenines, which are key intermediates researchgate.net. Modern variations utilize palladium catalysis for more efficient coupling reactions to form arylhydrazines or arylhydrazones, expanding the scope of accessible indoline scaffolds rsc.orgnih.gov.

Other methodologies for indoline synthesis include palladium-catalyzed C-H activation, which allows for direct functionalization of indoles or their derivatives, and various cyclization reactions nih.govsci-hub.se. The specific substitution patterns on the indoline rings are critical for tuning the final dye's spectral and chemical properties nih.gov.

Construction of the Polymethine Chain Linker

The polymethine chain, which connects the two heterocyclic end groups, is central to the chromophore of cyanine (B1664457) dyes and dictates their absorption and emission wavelengths. The length and substitution of this chain significantly influence the dye's properties wikipedia.orgsioc-journal.cnsnmjournals.org. For indocyanines, particularly those with absorption in the near-infrared (NIR) spectrum, longer polymethine chains (e.g., heptamethine) are common mdpi.comacs.org.

The synthesis of polymethine chains typically involves condensation reactions . For trimethine cyanine dyes, orthoesters are often used as the one-carbon linking unit scholaris.caacs.org. For longer chains like pentamethine and heptamethine, reagents such as malonaldehyde derivatives (e.g., malonaldehyde bis(phenylimine) derivatives) or glutaconaldehyde (B1235477) dianilides are employed under basic conditions acs.orgnih.govunito.itresearchgate.net. Vilsmeier-Haack reagents are also utilized in the synthesis of heptamethine cyanine dyes acs.orggoogle.comgoogle.com.

The general synthetic strategy for symmetrical cyanine dyes involves the condensation of two equivalents of a quaternary ammonium (B1175870) salt (containing an activated methyl group) with a suitable polymethine chain linker unito.it. This process can be performed in a one-pot procedure, often in the presence of a base like triethylamine (B128534) or sodium acetate (B1210297) unito.itgoogle.com.

Regiospecific Reaction Conditions for this compound Formation

Achieving the specific "C7" configuration in this compound requires careful control over reaction conditions to ensure regioselectivity. While the exact meaning of "C7" in this context is not universally defined without a specific structure, it generally implies control over the position of substituents or the precise length and structure of the polymethine chain.

Catalyst Choice: Acid catalysts (Brønsted or Lewis acids like HCl, H₂SO₄, BF₃·OEt₂, ZnCl₂) are crucial for the condensation reactions wikipedia.orgrsc.org.

Solvent Effects: Solvents can influence reaction rates, solubility of intermediates, and the final product's stability and aggregation state acs.orgunito.it.

Temperature and Reaction Time: These parameters are optimized to promote the desired condensation and cyclization while minimizing side reactions or degradation rsc.orgacs.org.

Order of Addition and Stoichiometry: The sequence in which reactants are combined and their relative molar ratios can significantly impact the reaction outcome and regiochemical control acs.orgunito.itresearchgate.net.

For instance, achieving specific isomers of cyanine dyes often relies on the precise control of condensation reactions between heterocyclic salts and polymethine precursors, where reaction temperature, solvent, and catalyst play pivotal roles acs.orgunito.it.

Advanced Functionalization and Derivatization Techniques

Beyond the core synthesis, this compound can be modified to enhance its utility, particularly for bio-conjugation and supramolecular assembly.

Covalent Modification Strategies for Bio-conjugation

Covalent modification is essential for attaching this compound to biomolecules like antibodies, peptides, or nucleic acids, enabling targeted imaging or therapeutic applications aatbio.comrsc.orgaatbio.com. This typically involves introducing reactive functional groups onto the dye molecule.

Common strategies include:

Amine-Reactive Groups: Introducing N-hydroxysuccinimide (NHS) esters or isothiocyanates allows for covalent linkage to primary amine groups found on lysine (B10760008) residues of proteins or N-termini of peptides aatbio.comthermofisher.comiris-biotech.de. NHS ester chemistry is often preferred due to its specificity and the stability of the resulting amide bond thermofisher.com.

Sulfhydryl-Reactive Groups: Maleimide derivatives react specifically with cysteine residues, forming stable thioether bonds thermofisher.comiris-biotech.de. This is useful when specific labeling at cysteine sites is desired.

Click Chemistry: Incorporating azide (B81097) or alkyne functionalities onto the dye allows for highly efficient and specific "click" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) with complementary functional groups on biomolecules nih.gov.

Carboxylic Acid Functionalization: Carboxylic acid groups on the dye can be activated (e.g., as NHS esters) for conjugation to amine-containing biomolecules nih.govacs.org.

These covalent modifications ensure stable attachment, preventing dye dissociation in biological environments and maintaining the probe's integrity rsc.org. The hydrophobicity of some indocyanine dyes can lead to non-specific binding, which can be mitigated by PEGylation or careful selection of conjugation strategies aatbio.com.

Non-Covalent Modification Approaches and Supramolecular Assembly

Non-covalent modifications and supramolecular assembly leverage intermolecular forces (e.g., π-π stacking, van der Waals forces, host-guest interactions) to create organized structures or alter dye properties.

Supramolecular Aggregation: Cyanine dyes exhibit a strong tendency to self-assemble into various ordered structures, such as dimers, sheets, tubes, and J- or H-aggregates chemrxiv.orgrsc.orgrsc.orgresearchgate.netaip.orgacs.orgresearchgate.net. These aggregates can exhibit unique photophysical properties, including exciton (B1674681) delocalization and significant spectral shifts chemrxiv.orgresearchgate.net. The morphology and properties of these aggregates are highly dependent on molecular structure, solvent, ionic strength, and concentration chemrxiv.orgaip.orgacs.org.

Host-Guest Complexation: Macrocyclic hosts, such as cucurbiturils (CBs) and cyclodextrins (CDs), can form inclusion complexes with cyanine dyes researchgate.netacs.orgarxiv.org. This encapsulation can protect the dye from photobleaching, enhance its brightness, and control its aggregation behavior arxiv.org. By tuning the host-guest interactions, researchers can selectively stabilize specific aggregate forms (H- or J-aggregates) or disrupt unwanted aggregation researchgate.netacs.orgtandfonline.com.

Nanoparticle Encapsulation: Indocyanine dyes can be incorporated into nanoparticles (e.g., liposomes, polymers) through non-covalent interactions, improving their water solubility, stability, and targeted delivery acs.orgarxiv.org.

These non-covalent strategies offer versatile ways to modulate the photophysical properties and biological interactions of this compound without altering its core chemical structure.

Site-Selective Derivatization for Tailored Research Probes

The synthesis of this compound derivatives for specific research applications often involves site-selective functionalization. This process aims to introduce reactive chemical groups at precise locations on the this compound molecule, enabling its conjugation to biomolecules or targeting agents. These modifications are crucial for creating tailored research probes that can selectively interact with biological targets, facilitating applications in imaging, diagnostics, and therapeutics researchgate.netnih.govresearchgate.net.

Common strategies for derivatization focus on appending functional groups to the terminal positions of the polymethine chain or to alkyl chains attached to the indolium rings. These functional groups typically include amines (-NH2), carboxylates (-COOH), thiols (-SH), or moieties suitable for click chemistry, such as alkynes or azides researchgate.netresearchgate.net. The introduction of these reactive handles allows for covalent attachment to biomolecules like antibodies, peptides, aptamers, or small molecule ligands, which are designed to target specific cellular components, proteins, or disease markers nih.gov. For instance, a this compound derivative with a terminal amine can readily react with an activated ester on a protein via amide bond formation, creating a stable conjugate researchgate.net. Similarly, click chemistry, utilizing alkyne-azide cycloaddition, offers a highly efficient and specific method for conjugating this compound to biomolecules researchgate.net. The judicious selection of the derivatization site and the nature of the functional group are critical to preserve the desirable photophysical properties of the this compound core while imparting specificity and functionality to the resulting probe nih.gov.

Table 1: Site-Selective Derivatization Strategies for this compound

Functional Group IntroducedTypical Reaction SiteConjugation Partner TypeResulting Probe Application
Amine (-NH2)Terminal alkyl chainActivated esters, NHS couplingAntibody/Peptide Conjugates researchgate.net
Carboxylate (-COOH)Terminal alkyl chainCarbodiimide couplingPeptide/Oligonucleotide Conjugates nih.gov
AlkyneTerminal alkyl chainAzide (Click Chemistry)Targeted Biomolecule Imaging researchgate.net
AzideTerminal alkyl chainAlkyne (Click Chemistry)Targeted Biomolecule Imaging researchgate.net

Purification and Analytical Characterization for Structural Confirmation

Ensuring the purity and confirming the precise chemical structure of synthesized this compound derivatives are paramount for their reliable application in research. Impurities can significantly affect photophysical properties, conjugation efficiency, and experimental outcomes. Therefore, rigorous purification and comprehensive analytical characterization are indispensable steps in the synthesis workflow.

Chromatographic Separation Techniques for High Purity

Chromatographic techniques are the cornerstone for achieving high purity in the isolation of this compound derivatives. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is widely employed due to its efficacy in separating complex mixtures based on hydrophobicity google.comexcedr.comijpsjournal.com. RP-HPLC typically utilizes a non-polar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase, often a gradient mixture of acetonitrile (B52724) or methanol (B129727) with water, sometimes containing additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution google.comrsc.orgresearchgate.net. This method effectively removes unreacted starting materials, by-products, and degradation products, yielding this compound derivatives with purities often exceeding 95% google.comrsc.org. Column chromatography, using stationary phases like silica (B1680970) gel and eluting with solvent gradients (e.g., dichloromethane/methanol), can also be used for initial purification steps, although it may yield slightly lower purities compared to HPLC ijpsjournal.comrsc.org.

Table 2: Chromatographic Purification of this compound Derivatives

Chromatography TypeColumn TypeMobile Phase ExampleTypical Purity Achieved
RP-HPLCC18Acetonitrile/Water + 0.1% TFA>95% google.com
RP-HPLCC8Methanol/Water + 0.1% Formic Acid>97% google.com
Flash ColumnSilica GelDCM/Methanol Gradient~90-95% rsc.org

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for unequivocally confirming the chemical structure of synthesized this compound compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including proton NMR (¹H NMR) and carbon NMR (¹³C NMR), provides detailed information about the atomic connectivity and chemical environments within the molecule researchgate.netgoogle.commdpi.comnih.gov. ¹H NMR spectra reveal characteristic signals corresponding to the protons of the polymethine chain, aromatic rings, and any appended functional groups or linker moieties, allowing for verification of the expected structural features researchgate.netmdpi.com. ¹³C NMR complements this by providing information on the carbon backbone.

Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), is crucial for determining the exact molecular weight and elemental composition of the this compound derivatives researchgate.netgoogle.commdpi.comfrontiersin.org. ESI-MS typically yields protonated ([M+H]+) or sodiated ([M+Na]+) molecular ions, while HRMS provides highly accurate mass measurements that confirm the molecular formula and help distinguish between compounds with similar nominal masses researchgate.netgoogle.com. Fragmentation patterns observed in MS/MS experiments can also offer further structural insights frontiersin.org. Together, NMR and MS provide a robust foundation for structural confirmation, ensuring the identity and integrity of the synthesized this compound compounds.

Compound List

this compound

Advanced Spectroscopic and Photophysical Investigations of C7 Indocyanine

Fundamental Absorption and Emission Characteristics

C7-indocyanine, identified as Indotricarbocyanine, exhibits distinct absorption and emission properties that are crucial for its various applications. These characteristics are largely dictated by its molecular structure, particularly the length of its conjugated polymethine chain and the nature of its heterocyclic end groups.

Near-Infrared Spectral Properties and Tunability

This compound and related indocyanine dyes are well-known for their strong absorption and emission in the near-infrared (NIR) region of the electromagnetic spectrum. This property is highly advantageous for biological imaging and sensing, as NIR light penetrates tissues more effectively than visible light, with reduced scattering and autofluorescence mdpi.complos.org.

Indotricarbocyanine (C7) has a reported absorption maximum around 742.2 nm omlc.org. In comparison, Indocyanine Green (ICG), a closely related dye, typically absorbs in the range of 760-840 nm, with peak absorptivity often cited around 780 nm in various media such as plasma or ethanol (B145695) mdpi.complos.orgradiopaedia.org. The emission spectra for ICG generally lie in the 800-860 nm range, with peak emission around 815-830 nm radiopaedia.orgrndsystems.combio-techne.com. While specific emission maxima for this compound are not detailed in the provided snippets, its classification as a tricarbocyanine suggests emission in a similar NIR window. Studies on other cyanine (B1664457) derivatives, such as pentamethine (Cy5) and heptamethine (Cy7) cyanines, demonstrate that increasing the polymethine chain length results in a bathochromic (red) shift of both absorption and emission spectra mdpi.comresearchgate.netnsf.govchemrxiv.org. For instance, Cy5 derivatives absorb and emit in the visible to near-infrared range (e.g., ~646 nm absorption, ~661 nm emission) mdpi.comresearchgate.net, whereas Cy7 compounds extend further into the NIR, with unsubstituted Cy7 absorbing around 740 nm chemrxiv.org.

The spectral properties can be tuned by modifying the molecular structure. Changes in the heterocyclic end groups and the length of the polymethine chain are primary methods for achieving this tunability, allowing for optimization for specific applications mdpi.commdpi.comnsf.govchemrxiv.org.

Influence of Molecular Structure on Spectral Shifts

The molecular structure of cyanine dyes profoundly influences their absorption and emission spectra, including spectral shifts. The extent of π-conjugation along the polymethine chain is a critical factor; longer chains lead to red-shifted spectra mdpi.comnsf.govchemrxiv.org. For example, the transition from a pentamethine to a heptamethine chain typically results in a shift of approximately 100 nm to longer wavelengths acs.org.

The nature of the heterocyclic end groups also plays a significant role. The interaction and conjugation between these groups and the polymethine bridge dictate the electronic transitions responsible for light absorption and emission chemrxiv.orgrsc.org. Steric interactions within the molecule, particularly those involving substituents on the heterocyclic rings or the polymethine chain, can lead to deviations from planarity. These deviations can affect the electronic conjugation and result in altered spectral properties, including larger Stokes shifts (the difference between absorption and emission maxima) nsf.govchemrxiv.orgacs.orgoptica.org. For example, intramolecular steric interactions in indolizine (B1195054) cyanine dyes have been shown to cause Stokes shifts of up to ~60 nm nsf.gov.

Furthermore, the environment, such as solvent polarity and concentration, can induce spectral shifts optica.org. However, some indocyanine structures, like C7, show minimal spectral shifts in different environments due to a limited overlap between their absorption and emission bands, which reduces reabsorption effects optica.org. The presence of substituents, such as electron-withdrawing groups, can also influence bond length alternation (BLA) along the polymethine chain, impacting spectral characteristics chemrxiv.org.

Fluorescence Quantum Yield and Radiative Decay Rate Studies

The efficiency of fluorescence emission in this compound and related dyes is quantified by their fluorescence quantum yield (ΦF), which represents the ratio of photons emitted to photons absorbed.

Methodologies for Quantum Yield Determination

The fluorescence quantum yield of this compound (Indotricarbocyanine) has been reported as 0.28 omlc.org. This value was determined using a Spex FluoroMax instrument. Relative fluorescence quantum yield measurements are commonly performed using a known standard, such as Nile Blue in methanol (B129727) (ΦF = 0.27), as a reference mdpi.comresearchgate.netuva.nl.

Variations in reported quantum yields for Indocyanine Green (ICG) exist across different studies, ranging from 0.04 to 0.14 rndsystems.comlumiprobe.comaatbio.com. One study used an ICG quantum yield of 0.08 in methanol as a reference value uva.nl. These differences can arise from variations in experimental conditions, such as the solvent used, concentration, presence of aggregating species, and the specific measurement methodology employed. For instance, ICG's quantum yield can be influenced by its binding to proteins, which can increase brightness by over three-fold nih.gov.

Analysis of Intrinsic Photostability and Decomposition Mechanisms

Indocyanine dyes, including this compound and ICG, are known to be susceptible to photodegradation, meaning their optical properties can diminish upon prolonged exposure to light mdpi.comradiopaedia.org. This photostability is a critical factor for applications requiring long-term imaging or stability in solution.

Mechanisms of degradation include photochemical reactions, such as oxidative dimerization, which can lead to nonfluorescent products researchgate.net. The presence of singlet oxygen can also contribute to chemical degradation, and quenchers like sodium azide (B81097) have been investigated to inhibit this process google.com. Aggregation of dye molecules in solution can exacerbate degradation pathways researchgate.net. To mitigate these issues, researchers have explored various strategies, including the use of stabilizing compounds like ethylenediaminetetraacetic acid (EDTA), histidine, and sodium chloride in formulations google.comgoogle.com. Furthermore, deuteration of the polymethine chain has been shown to decrease the dimerization rate constant, thereby improving storage stability researchgate.net.

Excited-State Dynamics and Energy Transfer Processes

The behavior of this compound in its excited states is fundamental to its photophysical characteristics and potential applications. Excited-state dynamics describe the processes that occur after a molecule absorbs a photon, including relaxation pathways, intersystem crossing, and energy transfer.

Studies on Indocyanine Green (ICG) have employed techniques like femtosecond transient absorption (fs-TA) spectroscopy to elucidate its excited-state dynamics nih.govresearchgate.net. These investigations reveal that the excited-state lifetime and relaxation pathways are influenced by the surrounding environment, such as viscosity nih.gov. In more viscous media, ICG exhibits a prolonged radiative transition, which can be beneficial for fluorescence emission nih.gov. High viscosity also extends the triplet excited-state lifetime of ICG, which is important for applications like photodynamic therapy where longer triplet lifetimes allow for more efficient photosensitization nih.gov. Conversely, high viscosity can reduce internal conversion rates nih.gov.

The triplet state of ICG has been characterized with lifetimes on the order of nanoseconds (e.g., 4 ns) researchgate.net. The dynamics also involve processes like saturable absorption (SA) at longer wavelengths and reverse saturable absorption (RSA) at shorter wavelengths, indicating complex excited-state absorption behavior researchgate.net.

Energy transfer processes, such as Förster Resonance Energy Transfer (FRET), can also occur between cyanine dyes or between dyes and other molecules, provided there is sufficient spectral overlap between the donor's emission and the acceptor's absorption unito.it. Molecular plasmon hybridization models suggest that the plasmonic response of cyanine dyes can be understood as a coupling of plasmons supported by different molecular fragments, influencing their excited-state behavior rsc.org.

Mechanistic Insights into C7 Indocyanine Interactions at the Molecular Level

Binding Mechanisms with Biomolecules in Model Systems

The behavior of C7-indocyanine in biological environments is largely dictated by its interactions with key biomolecules, including proteins, nucleic acids, and cellular membranes. These interactions influence its solubility, stability, optical properties, and ultimately, its efficacy.

Interactions with Proteins (e.g., Albumin) and Conformational Changes

This compound, similar to its parent compound ICG, exhibits a strong affinity for proteins, most notably albumin nih.govresearchgate.netmdpi.com. Human serum albumin (HSA) is a major component of blood plasma and plays a critical role in the transport and distribution of many molecules, including dyes like this compound. Research indicates that this compound can covalently bind to albumin, specifically at the Cys 477 residue located in the DIIIa domain of HSA nih.gov. This covalent linkage forms in situ fluorescent proteins (FPs), where albumin acts as a stabilizer and brightness enhancer for the chromophore due to a tight clamping effect nih.govresearchgate.net. Molecular dynamics (MD) simulations have revealed that the covalently bound this compound exhibits more extensive interactions with the albumin structure and higher binding energy compared to non-covalent binding, which effectively restricts the dye's molecular flexibility nih.gov. High-resolution mass spectrometry (HRMS) data further confirm that this compound demonstrates a high covalent binding affinity to albumin, surpassing other related Cn-1080 dyes nih.gov. The binding of ICG to albumin causes a shift in its absorption peak from approximately 780 nm in aqueous solution to 805 nm when bound to albumin, a phenomenon attributed to the dye's insertion into hydrophobic pockets within the protein mdpi.com.

Nucleic Acid Binding and Intercalation Studies

While the primary focus for this compound has been protein interactions, cyanine (B1664457) dyes in general are known to interact with nucleic acids. These interactions can involve intercalation between base pairs, binding to the grooves of the DNA helix, or electrostatic interactions with the phosphate (B84403) backbone uni-duesseldorf.de. The specific binding modes and their impact on nucleic acid structure and function depend heavily on the dye's chemical structure, including its charge, planarity, and the nature of its substituents. Studies on other cyanine dyes suggest that modifications to the dye structure can influence their affinity and mode of binding to DNA and RNA uni-duesseldorf.de. For this compound, specific studies detailing its nucleic acid binding and intercalation mechanisms are less prevalent in the provided search results, with the majority focusing on its protein interactions. However, the general properties of cyanine dyes suggest a potential for such interactions, which could be explored through further experimental and computational investigations.

Membrane and Lipid Bilayer Association

Indocyanine green (ICG) and its derivatives, including this compound, can also interact with cellular membranes and lipid bilayers nih.govresearchgate.netresearchgate.net. These interactions are influenced by the lipophilicity of the dye and the composition of the lipid membrane. Studies on ICG have shown that it can bind to and be incorporated into lipid membranes, which can stabilize and enhance its fluorescence properties nih.gov. This incorporation into the hydrophobic domains of the lipid bilayer can lead to increased fluorescence intensity and improved imaging capabilities, allowing for deeper tissue penetration compared to free ICG nih.gov. The mechanism of ICG-induced liposome (B1194612) aggregation, for instance, is thought to involve the dye's high LogP value and its potential to make the lipid membrane "sticky" nih.gov. Molecular dynamics simulations have been used to investigate the interaction of various molecules with lipid bilayers, providing insights into their insertion, orientation, and effects on membrane structure researchgate.netresearchgate.net. While specific MD simulations for this compound with lipid bilayers were not directly detailed in the provided snippets, the general principles suggest that this compound would likely associate with lipid membranes, potentially influencing membrane fluidity and integrity.

Theoretical Modeling and Computational Chemistry Approaches

Computational chemistry plays a vital role in elucidating the molecular mechanisms underlying this compound's behavior, complementing experimental findings. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer atomic-level insights into electronic structure, spectral properties, and dynamic interactions.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful tools for investigating the electronic and optical properties of molecules like this compound researchgate.netmdpi.comacs.orgscm.comunito.itresearchgate.netscirp.org. DFT calculations can predict molecular geometries, electronic structures, and energy levels, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding charge transfer and reactivity researchgate.netacs.orgunito.it. TDDFT, in particular, is used to calculate excitation energies, which directly correlate with UV-Vis absorption and fluorescence spectra researchgate.netmdpi.comscm.comresearchgate.netscirp.org. These calculations can help interpret experimental spectral shifts caused by environmental factors, such as solvent polarity or binding to biomolecules mdpi.comscm.comunito.it. For this compound, DFT and TDDFT studies would be instrumental in predicting its absorption and emission wavelengths, oscillator strengths, and how these properties change upon interaction with proteins or membranes. Studies on similar cyanine dyes have shown that TDDFT can accurately reproduce experimental absorption spectra and predict complexation-induced spectral shifts scm.comresearchgate.netresearchgate.net.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions over time, allowing researchers to observe how molecules like this compound behave in complex environments researchgate.netresearchgate.netresearchgate.netnih.govnih.govresearchgate.netmdpi.comarxiv.orgmdpi.comchemcomp.com. By simulating the motion of atoms and molecules based on classical mechanics and force fields, MD can reveal binding pathways, conformational changes, and the stability of molecular complexes researchgate.netnih.govnih.govmdpi.commdpi.com. For this compound, MD simulations could be employed to:

Detail protein binding: Simulate the dynamic process of this compound binding to albumin, including the formation of covalent bonds and subsequent conformational adjustments of both the dye and the protein nih.govresearchgate.net.

Analyze membrane interactions: Model the insertion and diffusion of this compound within lipid bilayers, assessing its impact on membrane structure and dynamics researchgate.netresearchgate.net.

Investigate aggregation: Simulate the self-assembly behavior of this compound in solution, which is crucial for understanding its stability and optical properties researchgate.net.

MD simulations have proven valuable in understanding the behavior of other cyanine dyes in various biological contexts, such as their interactions with lipid bilayers and their dynamic behavior in solution researchgate.netresearchgate.net. The detailed atomic trajectories generated by MD simulations can provide critical information about binding affinities, residence times, and the specific molecular forces at play during this compound's interactions with its biological targets.

Compound Name List

this compound

Indocyanine Green (ICG)

Human Serum Albumin (HSA)

Evans Blue (EB)

C7-1080

Cn-1080

C5b-7

Complement C7

PIC (Pseudoisocyanine chloride)

PCYN (Pinacyanol chloride)

TTBC (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine chloride)

BIC (1,1'-disulfopropyl-3,3'-diethyl-5,5',6,6'-tetrachloro-benzimidazolylcarbocyanine sodium salt)

Alexa488

Alexa647

Cy5

Coumarin derivatives

BODIPY

Carbon nanotubes

Quantum dots

Donor–acceptor–donor dyes

Black phosphorus quantum dot (BPQD)

Ruthenium(II) complexes

Ketocyanine dyes

Squarylium dyes

Thiazole BF2 complexes

N-acetyl-phenylalaninylamide (NAPA)

Cyclic adenosine–inosine monophosphate (cAIMP)

2′,3′-cGMP-AMP (2′,3′-cGAMP)

STING

Santacruzamate A

Xanthosine

Actinonine

3-indoleacetamide

Isoflavone

CO (Carbon Monoxide)

7c

8c

N-Methyl Scopolamine (NMS)

Alcuronium

C7-oxacyanine

PhIndz (Phenyl indolizine)

PhOMe-C5

PhCN-C5

IndzOMe-C5

Methylene Blue (MtB)

C-centered alkyl radicals

AAPH-PBN

Coumarins

this compound

Applications of C7 Indocyanine in Advanced Research Modalities

High-Resolution Bioimaging Techniques in Preclinical Models

The unique spectral characteristics of C7-indocyanine dyes, such as Indocyanine Green (ICG), have been extensively leveraged in preclinical models to visualize complex biological processes with high sensitivity and specificity.

Near-Infrared Fluorescence Microscopy and Tomography

This compound dyes are frequently employed in near-infrared fluorescence (NIRF) imaging, a technique that offers significant advantages for in vivo studies. nih.gov The use of light in the NIR window (700-900 nm) minimizes absorption by endogenous chromophores like hemoglobin and water, enabling deeper tissue penetration compared to visible light. nih.gov This results in a superior signal-to-background ratio, which is crucial for sensitive detection in preclinical models. nih.gov

In preclinical glioblastoma models, for instance, NIRF imaging with this compound derivatives conjugated to targeting molecules has been used to non-invasively monitor tumor growth and activity. nih.gov Cryo-fluorescence tomography (CFT) provides high-resolution, 3D volumetric imaging that can validate the specific accumulation of this compound-based probes in tumors and other tissues at late timepoints, complementing other imaging modalities.

Photoacoustic Imaging and Theranostic Probe Development

Photoacoustic imaging (PAI) is a hybrid modality that combines the benefits of optical and ultrasound imaging, offering high spatial resolution and deep tissue penetrability. nih.gov this compound dyes serve as excellent exogenous contrast agents for PAI due to their strong absorption in the NIR region. nih.gov Upon laser irradiation, these dyes absorb light energy and convert it into heat, generating a thermoelastic expansion that produces ultrasonic waves. These waves are then detected to form a high-resolution image.

The application of this compound extends beyond diagnostics into "theranostics," a field combining therapy and diagnostics. Heptamethine cyanine (B1664457) dyes are utilized in nanoparticle-based systems for simultaneous PAI and photothermal therapy (PTT). nih.gov By accumulating in tumor tissues and being excited by an external laser, these dye-loaded nanoparticles can generate localized hyperthermia to ablate cancer cells, while PAI monitors the agent's distribution and therapeutic effect in real-time. nih.gov

Super-Resolution Imaging with this compound Derivatives

Standard fluorescence microscopy is limited by the diffraction of light, which restricts resolution to approximately 200-300 nm. Super-resolution imaging techniques overcome this barrier, enabling visualization at the nanoscale. The development of photostable this compound derivatives has been instrumental in advancing these techniques.

A significant challenge with many fluorescent dyes is their instability and tendency to aggregate, which limits their performance. nih.gov To address this, "sterically shielded" heptamethine cyanine dyes have been developed. nih.govnd.edu These dyes feature a molecular design with shielding arms that prevent aggregation and non-specific binding, leading to enhanced chemical and photochemical stability. nih.govnd.edu This high degree of stability makes them ideal for demanding applications like single-molecule tracking and super-resolution imaging. nd.edu Research has shown that the photoisomerization of heptamethine cyanine dyes can result in red-emissive species, a phenomenon that can be harnessed to understand and improve blinking kinetics for certain super-resolution techniques. acs.org

Advanced Biosensing and Detection Platforms

The versatile chemical structure of this compound allows for its modification into a wide array of fluorescent probes for advanced biosensing and detection. These probes are designed to change their fluorescence properties in response to specific biological analytes or environmental conditions.

Development of Fluorescent Probes for Specific Analytes (e.g., Enzymes, pH, Ions)

The this compound scaffold can be functionalized to create "turn-on" or ratiometric probes that respond to specific biological targets.

Enzymes: Enzyme-activated probes are designed with a recognition unit that is cleaved by a target enzyme. This cleavage event triggers a change in the fluorophore's structure, unmasking its fluorescence. drugtargetreview.com For example, probes have been developed where a glutamyl amide masks an indocyanine fluorophore. nih.gov In the presence of γ-glutamyltransferase, an enzyme highly expressed in many cancers, the amide is hydrolyzed, releasing the fluorescent dye and allowing for real-time visualization of enzyme activity. drugtargetreview.comnih.gov

pH: The fluorescence intensity of certain this compound derivatives can be sensitive to pH changes. This property has been exploited to develop probes for imaging acidic organelles like lysosomes or the acidic microenvironment of tumors. medchemexpress.com For instance, Heptamethine cyanine dye-1 can be used to synthesize pH-sensitive near-infrared fluorescent probes. medchemexpress.com

Ions: While the development of this compound probes for specific ions is an emerging area, the broader field of fluorescent chemosensors for metal ion detection is well-established. mdpi.comfrontiersin.org The design principle involves incorporating an ion-chelating moiety into the dye structure. Binding of the target ion alters the electronic properties of the fluorophore, leading to a detectable change in fluorescence. This strategy allows for the selective and sensitive detection of ions like Hg2+, Cu2+, and Zn2+ in various samples. frontiersin.org

In Vitro Assay Development and Optimization

In vitro assays are fundamental for biomedical research, and this compound dyes provide the sensitivity required for many of these applications. They are used in various formats, from simple solution-based assays to complex cell-based imaging.

One critical aspect of developing assays with this compound conjugates, particularly those involving antibodies, is ensuring the purity and stability of the probe. nih.gov For example, the derivative ICG-sulfo-OSu is commonly used for antibody conjugation. However, its amphiphilic nature can cause aggregation of the antibody-dye conjugate. nih.gov Therefore, purification methods like size-exclusion high-performance liquid chromatography (SE-HPLC) are crucial to separate the desired monomeric conjugate from high-molecular-weight aggregates, ensuring the reliability and reproducibility of the in vitro assay. nih.gov

Comparative in vitro studies are often performed to assess the performance of different dyes. For instance, the toxicity of ICG has been compared to newer dyes like infracyanine green (IfCG) on retinal cell lines to determine optimal exposure times and concentrations for specific applications. nih.gov Such optimization is critical for developing robust and reliable in vitro assays for cell viability and function.

Interactive Data Table: Properties of Selected this compound Derivatives

Compound Name Key Feature/Application Target Analyte Imaging Modality
Indocyanine Green (ICG) General NIR imaging, PAI N/A (Blood pool) Fluorescence, Photoacoustic
ICG-sulfo-OSu Amine-reactive derivative for conjugation N/A (Labeling) Fluorescence
s775z Sterically shielded, high stability N/A (General imaging) Fluorescence, Super-Resolution
Heptamethine cyanine dye-1 pH-sensitive probe development pH Fluorescence
γ-Glutamyl-indocyanine Enzyme-activated probe γ-Glutamyltransferase Fluorescence

| Infracyanine green (IfCG) | Alternative dye with lower in vitro toxicity | N/A (General imaging) | Fluorescence |

Table of Compounds | Compound Name | | | :--- | | 5-aminolevulinic acid | | Brilliant blue green | | Bromophenol blue | | this compound | | Heptamethine cyanine dye-1 | | Indocyanine Green (ICG) | | ICG-sulfo-OSu | | Infracyanine green (IfCG) | | Methylene blue | | Patent blue | | s775z | | silarhodamine |

Targeted Delivery and Nanoparticle Conjugation in Research Models

The application of this compound in advanced research is significantly enhanced through its integration with nanotechnology. nih.gov The inherent limitations of free this compound, such as its chemical instability in aqueous solutions, rapid clearance from circulation, and nonspecific binding to plasma proteins, have necessitated the development of sophisticated delivery systems. nih.govnih.gov Nanoparticle-based carriers offer a robust solution, improving the dye's stability, circulation time, and enabling precise delivery to specific biological targets. nih.gov This targeted approach is crucial for enhancing the efficacy of this compound in diagnostic imaging and therapeutic applications within research models.

Encapsulation and Functionalization of this compound in Nanocarriers

Encapsulation of this compound within nanocarriers is a primary strategy to overcome its physicochemical drawbacks. nih.gov Various nano-vehicles, including liposomes, micelles, and polymeric nanoparticles, have been developed to serve as carriers for this compound. nih.govnih.gov These nanostructures protect the dye from degradation in aqueous environments and prevent its rapid clearance by the liver. nih.gov The choice of nanocarrier and encapsulation method can significantly influence the stability, loading capacity, and release profile of the dye.

Researchers have explored numerous materials for creating these nanocarriers. Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), are widely studied. nih.govnih.govresearchgate.net For instance, this compound has been encapsulated in PLGA nanoparticles to enhance its stability for near-infrared (NIR) fluorescence imaging. nih.govresearchgate.net Another approach involves hybrid nanoparticles, such as zein-phosphatidylcholine (Z/PC-NP) constructs. nih.gov Studies have shown that Z/PC-NPs can almost completely inhibit this compound aggregation and more effectively block its degradation compared to standard phosphatidylcholine nanoparticles (PC-NP). nih.gov The amphiphilic nature of this compound, possessing both lipophilic and hydrophilic groups, allows for effective encapsulation within different compartments of these nanocarriers, such as within the phospholipid membranes of liposomes. nih.gov

Functionalization of these nanocarriers often involves coating their surface with polymers like polyethylene (B3416737) glycol (PEG). nih.gov This "stealth" coating helps the nanoparticles evade recognition and clearance by the immune system, thereby prolonging their circulation time in the bloodstream and increasing the probability of reaching the target tissue. nih.govmdpi.com

Table 1: Examples of this compound Encapsulation in Nanocarriers

Nanocarrier Type Composition Key Research Findings Reference(s)
Hybrid Nanoparticles Zein-Phosphatidylcholine (Z/PC-NP) Exhibited high colloidal stability and significantly improved the stabilization of the encapsulated dye compared to standard PC-NP. nih.gov nih.gov
Polymeric Nanoparticles Poly(lactic-co-glycolic acid) (PLGA) Used to enhance the stability of this compound for improved efficacy in NIR fluorescence imaging. nih.govresearchgate.net nih.govresearchgate.net
Liposomes Phosphatidylcholine Liposomal formulations can improve the destruction of cancer tissue in research models. nih.gov The stability of the encapsulated dye is highly dependent on the dye-to-lipid ratio. nih.gov nih.govnih.gov
Micelles Amphiphilic Polymers Polymeric micelles prevent this compound degradation and are suited for passive targeting to tumor sites. nih.gov nih.gov

| Dendrimers | Polyamidoamine (PAMAM) | Encapsulation changed the in vivo distribution of this compound, leading to stronger fluorescence in tumor models. nih.gov | nih.gov |

Design of Ligand-Targeted this compound Constructs

Beyond improving stability and circulation time, nanoparticle platforms enable the active targeting of this compound to specific cells or tissues. This is achieved by conjugating targeting ligands—molecules that bind to specific receptors overexpressed on the surface of target cells—to the nanoparticle's exterior. beilstein-journals.org This active targeting strategy enhances the accumulation of the nanocarrier at the desired site, improving the signal-to-noise ratio for imaging and concentrating therapeutic effects. beilstein-journals.org

A variety of ligands have been utilized in research models to direct this compound-loaded nanoparticles. Monoclonal antibodies (mAbs), known for their high binding affinity and specificity, are frequently used. beilstein-journals.org For example, anti-HER2 antibodies have been conjugated to PEG-coated PLGA nanoparticles encapsulating this compound to target HER2-expressing breast cancer cells. nih.gov This approach combines the targeting capability of the antibody with the imaging potential of the dye for targeted phototherapy research. nih.gov

Other targeting moieties include smaller molecules like folic acid and hyaluronic acid. nih.govnih.gov Folic acid is used as a targeting ligand for folate receptors, which are often overexpressed in various cancer cells, including breast carcinoma. nih.gov Similarly, hyaluronic acid has been conjugated to this compound-loaded PLGA nanoparticles to specifically target CD44-positive cervical cancer cells, leading to improved efficacy in NIR fluorescence imaging of tumors. nih.govresearchgate.net The design of these ligand-targeted constructs is a critical area of research, aiming to maximize delivery efficiency and minimize off-target accumulation. beilstein-journals.org

Table 2: Examples of Ligand-Targeted this compound Nanoconstructs

Nanocarrier Targeting Ligand Cellular/Molecular Target Research Model/Application Reference(s)
PEG-coated PLGA NP Anti-HER2 Antibody HER2 (Human Epidermal Growth Factor Receptor 2) HER2-expressing breast cancer cells nih.gov
PLGA-PEI NP Hyaluronic Acid (HA) CD44 Receptor CD44-positive cervical cancer nih.govresearchgate.net

| PEG-PLGA NP | Folic Acid (FA) | Folate Receptor | Folate receptor-positive MCF-7 breast cancer cells | nih.gov |

Advanced Methodological Frameworks and Data Analysis in C7 Indocyanine Research

In Vitro and Ex Vivo Research Model Systems

In vitro and ex vivo models are fundamental to dissecting the specific interactions of C7-indocyanine with biological components in controlled environments, free from the systemic complexities of a living organism.

Cell Culture Models for Molecular and Cellular Interactions

Cell culture systems serve as a primary tool for investigating the molecular and cellular interactions of this compound. Researchers utilize various cell lines to explore uptake mechanisms, cytotoxicity, and intracellular localization. For instance, studies on human retinal pigment epithelium (RPE) and Müller cell lines have been employed to test the safety of ICG. arvojournals.org In these models, cell viability is assessed using techniques like mitochondrial dehydrogenase assays and fluorescent live-dead probes after exposure to different ICG concentrations for varying durations. arvojournals.org

Investigations using cultured rat retinal ganglion cells (RGC-5) have revealed concentration- and time-dependent effects on cell viability and apoptosis. nih.govnih.gov Such studies quantify changes in cellular morphology, like reduction in cell size and loss of normal spindle shape, and use assays such as neutral red uptake and Annexin-V staining to measure viability and apoptosis, respectively. nih.govnih.gov The data indicates that even brief exposure to clinically relevant concentrations can lead to a significant decrease in cell viability and an increase in apoptotic markers. nih.govnih.gov

Furthermore, cancer cell lines, including sarcoma and breast cancer (MCF-7) lines, are used to understand the mechanisms of preferential tumor uptake. biorxiv.org Research has shown that ICG's cellular uptake is dependent on concentration and incubation time, with evidence suggesting that clathrin-mediated endocytosis is a primary mechanism in sarcoma cells. biorxiv.orgnih.gov The correlation between cell proliferation rate and ICG uptake is also a significant area of investigation, suggesting that more proliferative, high-grade tumors may exhibit higher ICG accumulation. biorxiv.org

Cell LineResearch FocusKey Findings
Human Retinal Pigment Epithelium (RPE)Safety testing, cellular uptakeCultured human RPE cells take up ICG, potentially via active transport. nih.gov
Human Müller CellsSafety testingUsed alongside RPE cells to assess the safety of ICG on neuroretinal elements. arvojournals.org
Rat Retinal Ganglion Cells (RGC-5)CytotoxicityICG exhibits dose- and time-dependent toxicity; significant cell loss observed at exposures of 5 minutes or greater. nih.govnih.gov
Sarcoma Cell LinesUptake mechanismPrimary uptake mechanism is clathrin-mediated endocytosis; uptake correlates with cell proliferation rate. biorxiv.org
HT-29 (Human Colon Carcinoma)Uptake mechanismICG permeates cells via direct membrane association followed by endocytosis and through organic anion transporters. nih.gov

Isolated Tissue and Organ Perfusion Studies

Isolated tissue and ex vivo organ perfusion models bridge the gap between single-cell studies and complex in vivo systems. While the provided sources focus heavily on in vivo organ perfusion, the principles are directly applicable to ex vivo setups. These studies often involve animal models, such as pigs, to assess tissue perfusion dynamics. ku.dknih.gov In a typical experimental setup, an organ of interest (e.g., stomach, colon, rectum, spleen) is monitored using a near-infrared camera system after the administration of this compound. ku.dknih.govnih.gov

This methodology allows for the real-time visualization and quantification of blood flow within the microvasculature of the organ. ku.dk By analyzing the fluorescence signal intensity over time, researchers can assess the adequacy of perfusion. ku.dk For example, in porcine models of mesenteric ischemia, ICG fluorescence imaging is used to evaluate intestinal perfusion and viability, which is critical for surgical decision-making. plos.org These studies have demonstrated the feasibility of continuous, real-time perfusion monitoring and have highlighted the variability in fluorescence signals between different organs and subjects. ku.dknih.gov

Preclinical In Vivo Research Methodologies

Preclinical in vivo research is crucial for understanding the pharmacokinetics, biodistribution, and functional effects of this compound in a whole-organism context.

Small Animal Imaging Modalities and Protocols

Small animal imaging is a cornerstone of preclinical this compound research, enabling non-invasive and longitudinal studies. nih.govfrontiersin.org The primary modality for ICG is near-infrared fluorescence imaging (NIRF), which capitalizes on the dye's fluorescence emission spectrum (typically around 810-830 nm). azom.com This allows for deep tissue penetration of light with minimal interference from endogenous pigments. nih.gov

Protocols often involve intravenous or intradermal injection of ICG in animal models like mice, rats, or cats. nih.govresearchgate.net Imaging systems then detect the emitted fluorescent signal to track the dye's distribution. This is used for various applications, including visualizing blood flow in inflamed tissue, lymphatic mapping, and assessing tumor accumulation. nih.govresearchgate.net

Beyond standard NIRF, this compound studies can be integrated with other small animal imaging modalities to provide complementary information. researchgate.netresearchgate.net These include:

Micro-computed tomography (micro-CT): Provides high-resolution anatomical context to the functional data obtained from fluorescence imaging. nih.gov

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): Offer highly sensitive molecular and functional imaging that can be correlated with ICG fluorescence data. frontiersin.orgresearchgate.net

These multi-modal approaches allow for a more comprehensive understanding of the biological processes being investigated. researchgate.net

Quantitative Analysis of Fluorescence Signals in Biological Contexts

A critical aspect of this compound research is the move from qualitative observation to quantitative analysis of the fluorescence signal. nih.gov This involves recording the fluorescence intensity over time within a specific region of interest (ROI). plos.org From these time-intensity curves, several key parameters can be derived to objectively assess tissue perfusion and dye kinetics. plos.orgnih.gov

Commonly used quantitative parameters include:

Maximum Fluorescence Intensity (Fmax): The peak signal intensity reached in the ROI. nih.gov

Time to Maximum Intensity (Tmax): The time taken to reach Fmax after injection. nih.gov

Slope of Inflow: The rate of increase in fluorescence intensity, often calculated as Fmax/Tmax, which reflects the speed of blood flow into the tissue. nih.gov

Time to Half-Maximum Intensity (Tmax(1/2)): The time taken to reach 50% of Fmax during the wash-in phase. nih.gov

Specialized software, including commercial platforms and open-source tools like ImageJ, is used to process the imaging data and calculate these parameters. researchgate.netnih.gov This quantitative approach helps to reduce the inter-observer variability and subjectivity associated with visual assessment of fluorescence, leading to more robust and comparable study outcomes. nih.govnih.gov

ParameterDescriptionApplication Example
Fmax Peak fluorescence intensityAssessing the maximum perfusion level in an organ. nih.gov
Tmax Time to reach peak intensityEvaluating the time to arterial inflow in reconstructive surgery. nih.gov
Slope (Fmax/Tmax) Rate of fluorescence increaseQuantifying blood flow velocity; associated with anastomotic leak risk. nih.gov
Corrected Total ROI Fluorescence Integrated fluorescence intensity in a regionQuantifying sentinel lymph node uptake in lymphatic mapping. researchgate.net

Computational and Statistical Approaches for Data Interpretation

The large and complex datasets generated from this compound research necessitate advanced computational and statistical methods for accurate interpretation. ki.se Statistical analysis is fundamental for determining the significance of observed effects. For example, in cell culture studies, t-tests are used to compare the viability of ICG-treated cells against control groups. arvojournals.org In studies correlating ICG uptake with biological properties, non-parametric tests like Spearman's Rho are used to calculate the strength of the association, such as between cell proliferation rate and ICG uptake. biorxiv.org

Computational approaches are integral to the quantitative analysis of imaging data. researchgate.net Software algorithms are used to define regions of interest, track fluorescence intensity over time, and automatically calculate perfusion parameters like Fmax and Tmax. plos.orgresearchgate.net This automated analysis allows for high-throughput processing of data and reduces manual error. researchgate.net

Furthermore, as research evolves, more sophisticated computational models are being developed to analyze multi-omics data in conjunction with imaging results, aiming to uncover deeper biological insights and contribute to personalized medicine strategies. ki.se These methods can help to build predictive models for drug responses or disease progression based on this compound imaging data and other biological markers.

Image Processing and Algorithm Development for this compound Data

The transformation of raw fluorescence data from this compound into quantifiable insights relies on specialized image processing techniques and the development of tailored algorithms. These tools are designed to enhance image quality, identify features of interest, and extract quantitative metrics.

A primary step in processing this compound fluorescence images involves correcting for experimental variables that can affect signal brightness, such as tissue optical properties and ambient light. nih.gov To address this, algorithms are developed for dark frame subtraction and image scale extraction to standardize the fluorescence signal. researchgate.net

A key application of these algorithms is in the demarcation of biological tissues, such as identifying tumor margins. nih.gov In this context, both fluorescence intensity (pixel values) and texture are utilized as predictors in machine learning models. researchgate.net For instance, a logistic regression model can be trained using these combined metrics to generate a "tumor probability map," which visually represents the likelihood of tumor presence on a pixel-by-pixel basis. nih.govresearchgate.net The texture of the fluorescence can be analyzed by examining the slope of the power spectral density curve, providing additional data for the classification models. researchgate.net

The development of these algorithms often utilizes open-source libraries, a common practice in the scientific community. For example, image processing tools from Python libraries are frequently employed for tasks such as creating binary and multiclass masks for training and evaluating deep learning algorithms.

The following table illustrates the performance of a logistic regression model in identifying tumor extent in grossing images, showcasing the sensitivity and specificity achieved.

Predictor MetricSensitivity (Mean ± SD)Specificity (Mean ± SD)
Fluorescence Intensity & Texture0.75 ± 0.30.89 ± 0.2

Statistical Validation of Research Findings

The credibility of findings from this compound research is contingent upon rigorous statistical validation. This process involves a series of quantitative assessments to confirm the reliability and significance of the experimental results.

A fundamental aspect of this validation is the assessment of the analytical method itself. For instance, when quantifying this compound concentrations in tissue homogenates, a bioanalytical method would be validated according to established guidelines, such as those provided by the Food and Drug Administration (FDA). nih.gov This validation encompasses testing for sensitivity, accuracy, precision, extraction recovery, and matrix effects. nih.gov

In studies involving the use of this compound for diagnostic purposes, such as tumor detection, statistical measures of diagnostic accuracy are paramount. The performance of a diagnostic test is often evaluated by its sensitivity and specificity. Sensitivity measures the proportion of actual positives that are correctly identified, while specificity measures the proportion of actual negatives that are correctly identified.

The table below presents data from a study on the use of indocyanine green for the localization of lung cancer, which can serve as an illustrative example of the types of data generated and statistically validated in such research.

Tumor Characteristic (Consolidation-to-Tumor Ratio)Number of Cases DetectedTotal Number of CasesDetection Rate (%)
>50%373995%
≤50%0120%

These statistical validation steps are crucial for establishing the scientific merit of research findings and for ensuring that any potential clinical applications of this compound are based on sound and reliable data.

Future Directions and Emerging Research Avenues for C7 Indocyanine

Innovations in Synthetic Strategies for Novel C7-Indocyanine Architectures

The core of advancing this compound applications lies in the chemical synthesis of new molecular structures with superior properties. Current research is intensely focused on creating novel architectures that overcome the limitations of existing dyes. A key strategy involves introducing steric shielding into the dye's structure. By adding bulky groups, particularly at the meso-position of the polymethine chain, new families of dyes are created that are protected from unwanted interactions with biological molecules, which can enhance photostability and improve biodistribution. digitellinc.comrsc.org

Another innovative approach is the deuteration of the polymethine chain. Replacing hydrogen atoms with their heavier isotope, deuterium, has been shown to slow dye degradation, offering a direct route to improving the stability and shelf-life of these compounds. digitellinc.comrsc.org Furthermore, synthetic modularity is being exploited to create dyes with tunable emission wavelengths, pushing fluorescence further into the near-infrared II (NIR-II) window for deeper tissue imaging. digitellinc.com The development of unsymmetrical cyanine (B1664457) dyes allows for differential functionalization, enabling the attachment of different molecules to either side of the dye to create complex, targeted probes. acs.org These advanced synthetic methods are pivotal in generating next-generation this compound dyes tailored for specific and demanding applications.

Development of Multi-Modal and Multi-Functional this compound Probes

The future of diagnostic and therapeutic agents lies in combining multiple functionalities into a single probe. This compound is an ideal platform for creating such multi-modal and multi-functional agents. These "theranostic" agents merge diagnostic imaging with therapeutic action. nih.govcore.ac.ukossila.com this compound's ability to generate heat (for photothermal therapy, PTT) and reactive oxygen species (for photodynamic therapy, PDT) upon NIR light irradiation makes it a powerful therapeutic component. nih.govrsc.orgresearchgate.net

Researchers are actively developing probes that combine this compound's optical imaging capabilities with other powerful imaging modalities.

Photoacoustic (PA) Imaging: this compound serves as an excellent contrast agent for PA imaging, which provides high-resolution images at greater depths than traditional optical imaging. researchgate.netmdpi.comempa.chresearchgate.net

Magnetic Resonance Imaging (MRI): By linking this compound with MRI contrast agents, scientists can create dual-modality probes that offer the high sensitivity of fluorescence imaging alongside the detailed anatomical resolution of MRI. nih.gov

Positron Emission Tomography (PET): Conjugating this compound dyes with radiotracers enables hybrid PET-fluorescence imaging, combining the whole-body scanning capability and high sensitivity of PET with the high-resolution, real-time feedback of optical imaging, which is particularly useful for image-guided surgery. proquest.comjmaterenvironsci.com

These multi-modal probes ensure that the same agent is responsible for the signals across different imaging techniques, providing more reliable and co-localized information. oled.com The development of such probes often relies on nanoparticle platforms to encapsulate and deliver the this compound agents effectively. nih.govtcichemicals.com

Modality CombinationDescriptionKey Advantage
Fluorescence + PTT/PDTA single this compound agent is used for near-infrared fluorescence imaging to locate a target (e.g., a tumor) and then activated with higher-power light to destroy it with heat or reactive oxygen species.Combines diagnosis and therapy in one agent ("theranostics"). nih.govrsc.org
Fluorescence + Photoacoustic (PA)The this compound dye acts as a contrast agent for both fluorescence and photoacoustic imaging.Achieves deeper tissue imaging with higher spatial resolution than fluorescence alone. researchgate.netmdpi.com
Fluorescence + MRIThe this compound dye is chemically linked to an MRI contrast agent (e.g., containing Gadolinium).Merges high-sensitivity optical data with high-resolution anatomical data from MRI. nih.gov
Fluorescence + PETThe this compound dye is conjugated to a molecule containing a positron-emitting radionuclide.Combines sensitive whole-body PET scanning for initial diagnosis with real-time optical guidance for surgery. proquest.com

Integration with Advanced Technologies (e.g., Artificial Intelligence for Data Analysis)

The large and complex datasets generated by modern NIR imaging demand advanced analytical tools. Artificial intelligence (AI) and deep learning are emerging as transformative technologies in this space. Researchers have successfully trained artificial neural networks to process blurred NIR-I fluorescence images, such as those produced by FDA-approved indocyanine green, and transform them into sharp, high-resolution images that resemble those from more advanced NIR-IIb probes. This deep-learning approach can dramatically improve the signal-to-background ratio and help in clearly defining tumor margins, which could enhance diagnostic accuracy and surgical guidance.

It can be generalized to work with different fluorophores and imaging systems.

It does not require prior information about the imaging system to process the images.

It can accelerate the clinical translation of biocompatible dyes by computationally enhancing their imaging performance, bypassing the need to develop new, potentially toxic nanoparticle-based probes.

Beyond image enhancement, machine learning is also being applied to more complex analytical tasks like image segmentation, denoising, and classification, helping researchers and clinicians to identify subtle patterns in massive datasets.

Exploration of this compound in Niche Research Fields (e.g., Material Science, Quantum Biology)

While biomedicine remains the primary focus, the unique optical properties of this compound dyes are opening doors to applications in other advanced scientific fields.

Quantum Biology: The fundamental processes of light absorption and energy emission in this compound dyes are governed by quantum mechanics. Research into tuning these properties involves manipulating electron and energy transfer at the molecular level. Studies on Förster resonance energy transfer (FRET) and photoinduced electron transfer (PET) within cyanine-based systems are advancing our understanding of how to control these quantum phenomena. digitellinc.com This research allows for the design of sophisticated molecular sensors and provides model systems for studying energy transfer processes that are central to quantum biology, such as those observed in natural photosynthesis.

Overcoming Research Challenges and Limitations in this compound Applications

Despite significant progress, several challenges remain in optimizing this compound dyes for widespread use. Addressing these limitations is a major focus of current research.

Photostability: this compound dyes can be prone to degradation upon exposure to light (photobleaching), which limits their use in long-term imaging. acs.org Strategies to combat this include chemical modifications like polyfluorination and the development of sterically shielded architectures that protect the dye's core. digitellinc.comrsc.org

Quantum Yield and Stability in Water: Many dyes suffer from low fluorescence quantum yields and poor stability in aqueous solutions, often due to aggregation. rsc.orgtcichemicals.com Encapsulating the dyes within nanoparticles or micelles is a common and effective strategy to prevent aggregation, enhance brightness, and improve stability.

Targeting Specificity: For many applications, especially in cancer therapy, the dye must accumulate specifically in the target tissue. While some heptamethine dyes show inherent tumor-targeting properties, specificity is often enhanced by conjugating them to targeting ligands like antibodies or peptides that bind to specific cellular receptors.

ChallengeDescriptionEmerging Research Solution(s)
PhotostabilityDye degrades under light exposure, limiting long-term imaging.Structural modification (e.g., deuteration, steric shielding), encapsulation in nanoparticles. digitellinc.comrsc.org
Low Quantum YieldThe dye is not as bright as it could be, limiting sensitivity.Encapsulation in micelles or nanoparticles to prevent quenching; structural rigidification.
Aqueous Instability & AggregationDyes clump together in water, reducing fluorescence and causing instability.Encapsulation in various nanocarriers; chemical modification to improve water solubility. acs.org
Targeting SpecificityDye may accumulate in non-target tissues, causing background signal or side effects.Conjugation to specific targeting molecules like antibodies or peptides.
Rapid In Vivo ClearanceThe dye is quickly removed from circulation, limiting the imaging window.Incorporation into larger nanoparticle platforms to prolong circulation time. tcichemicals.com

Q & A

Q. How can cross-disciplinary teams standardize this compound’s bio-distribution metrics across labs?

  • Consensus-building : Adopt the ARRIVE guidelines for preclinical reporting. Establish shared reference materials (e.g., calibrated fluorescence phantoms) .
  • Inter-lab validation : Conduct round-robin studies with harmonized protocols and blinded data analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.